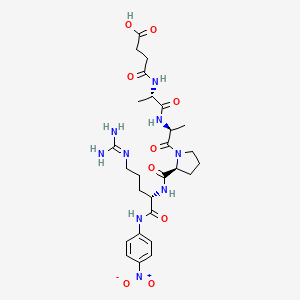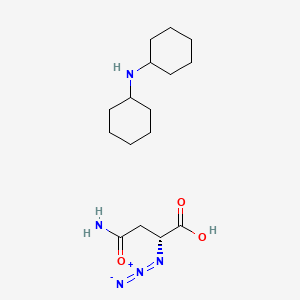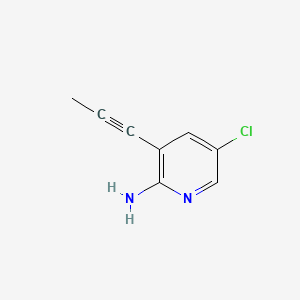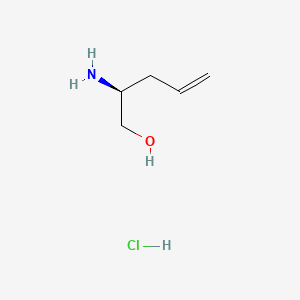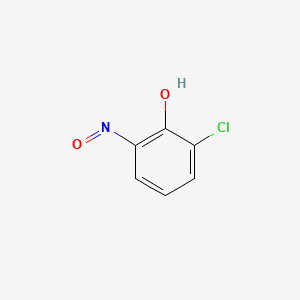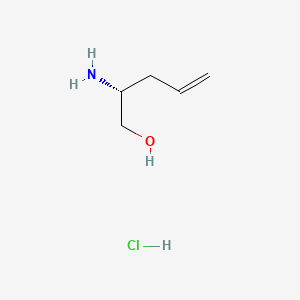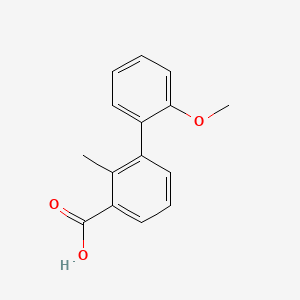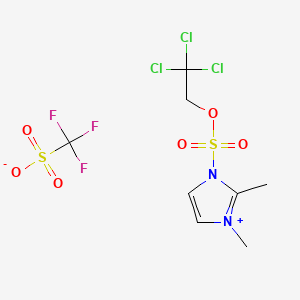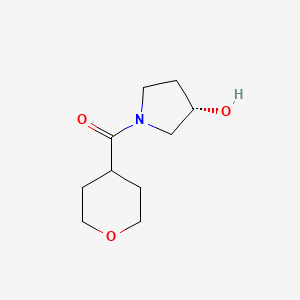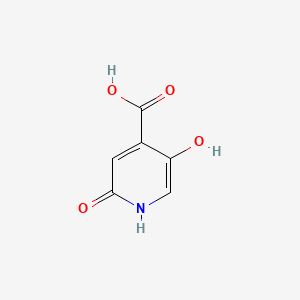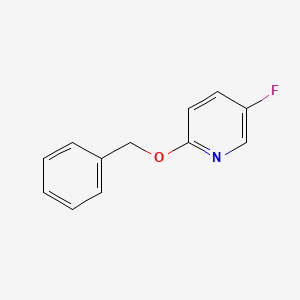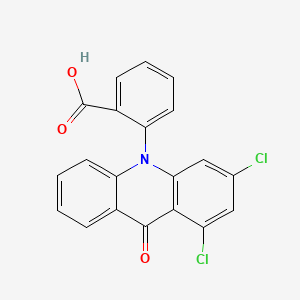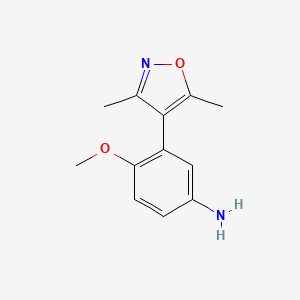
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline
概要
説明
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Attachment of the Methyloxyphenyl Group: The methyloxyphenyl group is attached via a nucleophilic aromatic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or other reduced forms.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Amides or secondary amines.
科学的研究の応用
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline has several scientific research applications:
作用機序
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
類似化合物との比較
Similar Compounds
[3-(3,5-Dimethyl-4-isoxazolyl)phenyl]amine: Lacks the methyloxy group, which may affect its reactivity and binding properties.
[3-(4-Methyloxyphenyl)-4-isoxazolyl]amine: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1300031-61-1 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.256 |
IUPAC名 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3 |
InChIキー |
WHLKGQGVQDAOJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC |
同義語 |
[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

